![molecular formula C24H30N4O B607335 N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1353567-32-4](/img/structure/B607335.png)

N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

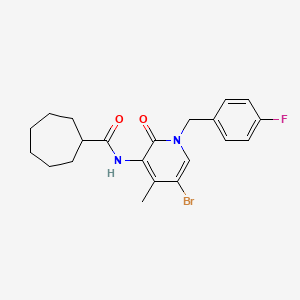

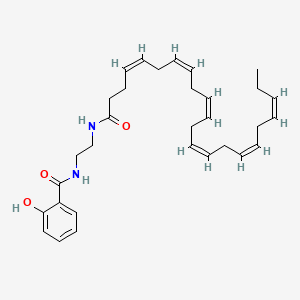

“N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine” is an organic compound that belongs to a class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . This compound is also a 5-lipoxygenase (5-LO) inhibitor.

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The synthesis of these compounds is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine” consists of an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine” include the condensation of 2-aminopyridines with α-bromoketones . This reaction is promoted by microwave irradiation and does not require a solvent or catalyst .

Wissenschaftliche Forschungsanwendungen

Inhibitors of 5-Lipoxygenase : A novel class of 5-lipoxygenase inhibitors, characterized by an imidazo[1,2-a]pyridine scaffold and including N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine, has shown promising inhibitory potential. This compound may have applications in treating inflammatory diseases and certain types of cancer (Hieke et al., 2012).

Synthesis of Imidazo[1,2-a]pyridine Derivatives : The compound has been used in the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, showcasing its utility in organic synthesis (Ghorbani‐Vaghei & Amiri, 2014).

Anticancer Activity : Copper and zinc complexes of imidazo[1,2-a]pyridines, including derivatives of this compound, have been synthesized and tested against various cancer cell lines. Some of these complexes, especially the copper ones, demonstrated significant anticancer activity (Dam et al., 2017).

Potential Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position, including similar derivatives, have been synthesized as potential antisecretory and cytoprotective antiulcer agents (Starrett et al., 1989).

Selective Inhibitors of Aurora-A Kinase : Imidazo[1,2-a]pyridine derivatives, structurally similar to the compound , have been designed and synthesized as potent and selective inhibitors of Aurora-A kinase, which could have implications in cancer treatment (Bouloc et al., 2010).

Synthesis of Zolimidine : The compound has been involved in the synthesis of Zolimidine, an antiulcer drug, showcasing its application in pharmaceutical synthesis (Bagdi et al., 2013).

Multitarget Screening against Tropical Diseases : Imidazo[1,2-a]pyridines, including derivatives similar to this compound, have been screened against malaria, tuberculosis, and Chagas disease, indicating their potential as multitarget inhibitors for these tropical diseases (Kumar et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

The future directions for “N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine” and similar compounds could involve further exploration of their medicinal applications, given their promising bioactivity . Additionally, the development of more efficient synthesis methods, particularly those that are environmentally friendly, could be a focus .

Eigenschaften

IUPAC Name |

N-cyclohexyl-6-methyl-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O/c1-18-7-12-22-26-23(24(28(22)17-18)25-20-5-3-2-4-6-20)19-8-10-21(11-9-19)27-13-15-29-16-14-27/h7-12,17,20,25H,2-6,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCJJNJMYCQGTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2NC3CCCCC3)C4=CC=C(C=C4)N5CCOCC5)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)